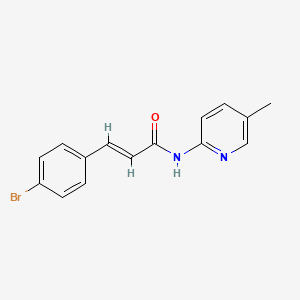![molecular formula C17H20N2O B5706622 N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide, also known as DMABN, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a member of the benzamide family of compounds, which are known for their diverse biological activities. DMABN has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
Mécanisme D'action
The mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation, including cyclooxygenase-2 (COX-2) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been shown to modulate the activity of ion channels involved in pain perception, such as the voltage-gated sodium channel Nav1.7.
Biochemical and Physiological Effects
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. In animal models of pain and inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of COX-2 and TRPV1. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory activity. In addition, N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been shown to have cytotoxic effects on cancer cells in vitro, although the mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the cytotoxic effects of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide on cancer cells may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. One area of interest is the development of new pain medications based on the structure of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other therapies. In addition, further studies are needed to fully elucidate the mechanism of action of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide and to identify its molecular targets.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using techniques such as recrystallization or chromatography. Other methods for the synthesis of N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide have also been reported in the literature.
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. These effects are thought to be mediated by the compound's ability to inhibit the activity of certain enzymes and receptors involved in pain and inflammation. N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells in vitro.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-9-13(2)11-14(10-12)17(20)18-15-5-7-16(8-6-15)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRPTVCGCRQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)